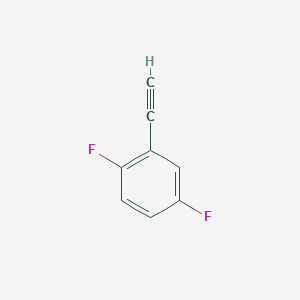

2-Ethynyl-1,4-difluorobenzene

Descripción

Significance of Fluorine in Modifying Molecular Properties for Research Applications

Fluorine's prominent role in modifying molecular properties stems from its distinct characteristics. As the most electronegative element, it imparts a strong inductive effect, influencing the electron distribution within a molecule. tandfonline.combohrium.com This can alter the acidity or basicity of nearby functional groups, which in turn can affect a molecule's pharmacokinetic profile and binding affinity to biological targets. bohrium.com The substitution of hydrogen with a fluorine atom, which is of comparable size, generally results in minimal steric hindrance. tandfonline.combenthamscience.com

Furthermore, the carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, often leading to enhanced metabolic stability in drug candidates by blocking sites susceptible to oxidative metabolism. tandfonline.com Fluorine substitution can also impact a molecule's lipophilicity and conformation, providing a powerful tool for fine-tuning properties to achieve desired biological activity or material characteristics. bohrium.comselvita.com It is estimated that 20-30% of all pharmaceuticals contain at least one fluorine atom, a testament to its importance in drug discovery. numberanalytics.com

Overview of Ethynyl-Substituted Arenes in Organic Synthesis

Ethynyl-substituted arenes, or arylacetylenes, are versatile building blocks in organic synthesis. The carbon-carbon triple bond of the ethynyl (B1212043) group serves as a reactive handle for a variety of chemical transformations. These include addition reactions, cycloadditions, and, most notably, cross-coupling reactions. nih.gov The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis and provides a direct method for the formation of carbon-carbon bonds. evitachem.com

This reactivity makes ethynyl-substituted arenes crucial intermediates in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and conjugated polymers for materials science. nih.govresearchgate.net Their rigid, linear geometry is also exploited in the construction of supramolecular structures and molecular wires.

Position of 2-Ethynyl-1,4-difluorobenzene within Contemporary Chemical Research

This compound occupies a unique position in contemporary chemical research by combining the advantageous properties of both fluorination and an ethynyl group on a benzene (B151609) ring. evitachem.com This specific arrangement of substituents—two fluorine atoms in a para-orientation and an adjacent ethynyl group—creates a molecule with distinct electronic and reactive properties.

The presence of the fluorine atoms modifies the reactivity of both the aromatic ring and the ethynyl group. evitachem.com The electron-withdrawing nature of fluorine makes the benzene ring less susceptible to electrophilic aromatic substitution while activating it for potential nucleophilic aromatic substitution. evitachem.com The ethynyl group remains a versatile functional handle for various coupling reactions, allowing for its incorporation into larger, more complex molecular architectures. evitachem.comchemimpex.com

This trifunctional scaffold makes this compound a valuable precursor in several areas:

Below is a table summarizing the key properties of this compound:

| Property | Value |

|---|---|

| CAS Number | 956386-38-2 evitachem.com |

| Molecular Formula | C₈H₄F₂ evitachem.com |

| Molecular Weight | 138.11 g/mol evitachem.com |

| Appearance | Liquid americanelements.com |

| IUPAC Name | This compound americanelements.com |

Research Gaps and Future Directions for this compound

While this compound is recognized as a valuable building block, several areas warrant further investigation. Detailed studies on the crystal structure of the compound and its derivatives are somewhat limited, which could provide deeper insights into its solid-state properties and intermolecular interactions. researchgate.net Although its use in materials science is established, a more extensive exploration of its potential in specific applications like organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) could be fruitful.

Future research could focus on:

The continued exploration of this compound and its derivatives holds significant promise for advancing various fields of chemical science.

Structure

3D Structure

Propiedades

IUPAC Name |

2-ethynyl-1,4-difluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2/c1-2-6-5-7(9)3-4-8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKUGAEKNPIPMED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Ethynyl 1,4 Difluorobenzene and Its Derivatives

Established Synthetic Routes to 2-Ethynyl-1,4-difluorobenzene

The most prevalent and robust method for synthesizing arylethynes, including this compound, is the Sonogashira cross-coupling reaction. This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.orgnih.gov

The Sonogashira reaction is a cornerstone of modern organic synthesis due to its reliability and mild reaction conditions, which often include room temperature and the use of a mild base. wikipedia.orgrsc.org It is widely employed for the formation of C(sp²)-C(sp) bonds. libretexts.org The reaction's utility extends to the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials. wikipedia.org

The Sonogashira reaction is fundamentally a palladium-catalyzed process. wikipedia.orgnih.gov The catalytic cycle is understood to proceed through two independent but interconnected cycles involving the palladium catalyst and a copper co-catalyst. libretexts.org The palladium cycle begins with the generation of a 14-electron Pd(0) complex. libretexts.org This active catalyst undergoes oxidative addition with an aryl halide (such as a bromo- or iodo-difluorobenzene) to form a Pd(II) complex. Following a transmetalation step with a copper acetylide intermediate, the resulting palladium complex undergoes reductive elimination to yield the final arylethyne product and regenerate the Pd(0) catalyst. libretexts.org The reactivity of the aryl halide is a key factor, with the bond strength to palladium decreasing in the order I > Br > Cl, making aryl iodides the most reactive substrates. wikipedia.org This difference in reactivity can be exploited for selective couplings. wikipedia.org

| Catalyst System Component | Function | Common Examples |

| Palladium Catalyst (Precursor) | Primary catalyst for the cross-coupling cycle | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |

| Ligand | Stabilizes the palladium center and influences reactivity | Triphenylphosphine (PPh₃) |

| Base | Neutralizes the hydrogen halide byproduct | Diethylamine, Triethylamine |

| Solvent | Reaction medium | Amine bases, DMF, Ether |

While Sonogashira coupling is the dominant method, other strategies for the alkynylation of aromatic rings exist. These can be particularly useful when the substrates are incompatible with the conditions of palladium/copper catalysis. One such category involves the use of electrophilic alkynylation reagents. These reagents can introduce an alkyne group onto a nucleophilic aromatic ring, such as an organometallic derivative of difluorobenzene.

Another approach involves the palladium-catalyzed C-F bond alkynylation of polyfluoroalkyl ketones with terminal alkynes, which proceeds through a chelation-assisted oxidative addition of palladium to the C-F bond. rsc.org Although this specific method applies to ketones, the principle of C-F bond activation represents an alternative pathway for incorporating alkynes into fluorinated systems.

To synthesize this compound specifically, regiocontrol is paramount. The Sonogashira coupling itself does not direct the position of substitution on an unactivated benzene (B151609) ring. Therefore, regioselectivity is achieved by starting with a difluorobenzene derivative that is already functionalized at the desired position. For the synthesis of this compound, a common starting material would be 1-halo-2,5-difluorobenzene (e.g., 1-bromo-2,5-difluorobenzene or 1-iodo-2,5-difluorobenzene). The Sonogashira coupling will then occur selectively at the carbon-halogen bond, yielding the desired this compound product. The choice between iodo, bromo, or chloro substituents allows for controlled, sequential couplings if multiple reactive sites are present, due to their differing reactivities in oxidative addition. wikipedia.org

Sonogashira Coupling Reactions in the Synthesis of Arylethynes

Synthesis of Deuterated Analogs of Difluoroethynylbenzenes

The synthesis of deuterated compounds is of significant interest for applications in materials science, such as liquid crystals, and in mechanistic studies. mdpi.comnih.govresearchgate.net Deuterium (B1214612) labeling can improve photochemical stability and alter absorption in the infrared region. nih.govresearchgate.net

A synthetic route to deuterated difluoroethynylbenzene derivatives has been described starting from 1-bromo-3,5-difluorobenzene. mdpi.com The general strategy involves an initial Sonogashira coupling to introduce an ethynyl (B1212043) group. The resulting terminal alkyne can then be deuterated. For example, the creation of a lithium acetylide followed by quenching with heavy water (D₂O) can install a deuterium atom at the terminal position of the alkyne. mdpi.com

Further deuteration of alkyl chains attached to the aromatic core can be achieved using deuterium gas (D₂) in a pressure flow reactor, such as an H-Cube Pro, which generates the deuterium gas in situ from the electrolysis of heavy water. mdpi.com This method has been used for the palladium-catalyzed addition of deuterium across carbon-carbon triple bonds to form deuterated ethyl and propyl chains. mdpi.com

Example Synthetic Sequence for a Deuterated Analog:

| Step | Reactants | Reagents/Conditions | Product |

|---|---|---|---|

| 1 | 1-Bromo-3,5-difluorobenzene | 1. n-BuLi 2. Quench with reagent to form alkyne | 1-Ethynyl-3,5-difluorobenzene (B118628) |

| 2 | 1-Ethynyl-3,5-difluorobenzene | 1. n-BuLi 2. D₂O | 1-(Ethynyl-d)-3,5-difluorobenzene |

| 3 | 1-(Ethynyl-d)-3,5-difluorobenzene | D₂ gas, Pd catalyst, H-Cube Pro reactor | 1-(Ethyl-d₅)-3,5-difluorobenzene |

| 4 | 1-(Ethyl-d₅)-3,5-difluorobenzene | Ortho-directed metalation, then iodination | Iodinated deuterated difluorobenzene |

This table is a generalized representation based on the synthetic strategies described for related compounds. mdpi.com

Deuterium Exchange Methodologies

The introduction of deuterium into organic molecules is a critical technique for mechanistic studies, metabolic pathway elucidation, and as internal standards in mass spectrometry. acs.org For terminal alkynes like this compound, the acidic acetylenic proton provides a direct site for hydrogen/deuterium (H/D) exchange.

A mild and efficient method for the selective deuteration of terminal alkynes involves a base-catalyzed approach. researchgate.net This transformation can be readily achieved by treating the alkyne with a base in a deuterated solvent, which acts as the deuterium source. A common and effective system for this purpose is the use of potassium hydroxide (B78521) (KOH) in deuterated dimethyl sulfoxide (B87167) (DMSO-d6). researchgate.net

The reaction proceeds via the deprotonation of the terminal alkyne by the base to form an acetylide anion. This intermediate then abstracts a deuterium atom from the solvent to yield the deuterated alkyne. The process is highly efficient for incorporating a deuterium atom specifically at the terminal alkyne position. researchgate.net

Table 1: Conditions for Base-Catalyzed Deuteration of Terminal Alkynes

| Reagents | Solvent | Temperature | Outcome |

| Potassium Hydroxide (KOH) | DMSO-d6 | Room Temperature | Selective deuteration of the acetylenic proton |

Spectroscopic Characterization of Isotopically Labeled Compounds

The successful incorporation of deuterium into the this compound structure can be unequivocally confirmed through various spectroscopic techniques. Each method provides distinct evidence of the isotopic labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The most direct evidence of deuteration at the acetylenic position is the disappearance of the signal corresponding to the acetylenic proton.

¹³C NMR: Upon replacement of the acetylenic hydrogen with deuterium, the corresponding terminal alkyne carbon signal (C≡C-D) will exhibit a triplet multiplicity due to C-D coupling. A slight isotopic shift to a higher field (lower ppm) is also typically observed for the deuterated carbon and adjacent carbons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry provides a clear indication of deuterium incorporation by showing an increase in the molecular weight of the compound. The molecular ion peak ([M]⁺) for 2-ethynyl-d-1,4-difluorobenzene will appear at m/z 139, one mass unit higher than the non-deuterated analogue (m/z 138).

Infrared (IR) Spectroscopy: The C-H stretching vibration of a terminal alkyne typically appears around 3300 cm⁻¹. Upon deuteration, this C-H bond is replaced by a C-D bond, which vibrates at a lower frequency due to the heavier mass of deuterium. The new C-D stretching band is expected to appear in the range of 2550-2600 cm⁻¹.

Table 2: Expected Spectroscopic Shifts for 2-Deuteroethynyl-1,4-difluorobenzene

| Technique | Feature (Non-labeled) | Expected Feature (Deuterated) |

| ¹H NMR | Singlet for ≡C-H | Absence of the ≡C-H singlet |

| ¹³C NMR | Singlet/Doublet for ≡C -H | Triplet for ≡C -D, slight upfield shift |

| Mass Spec. | Molecular Ion [M]⁺ at m/z 138 | Molecular Ion [M]⁺ at m/z 139 |

| IR Spec. | ν(≡C-H) stretch ~3300 cm⁻¹ | ν(≡C-D) stretch ~2550-2600 cm⁻¹ |

Preparation of Precursors and Intermediates to this compound

The synthesis of this compound predominantly relies on cross-coupling reactions, which necessitate the prior preparation of key precursors and intermediates.

The most common and practical precursors for introducing the ethynyl group onto the 1,4-difluorobenzene (B165170) ring are halogenated derivatives, particularly 2-bromo-1,4-difluorobenzene (B1265433) and 2-iodo-1,4-difluorobenzene.

The synthesis of these intermediates typically begins with 1,4-difluorobenzene. This starting material can be prepared via methods such as the Balz-Schiemann reaction, starting from p-phenylenediamine. wikipedia.orgoriprobe.com Subsequent direct halogenation of 1,4-difluorobenzene provides the required precursor. For instance, 2-bromo-1,4-difluorobenzene (CAS No. 399-94-0) can be synthesized through the electrophilic bromination of 1,4-difluorobenzene. chemscene.comsigmaaldrich.com The fluorine atoms are deactivating but are ortho-, para-directing; thus, the reaction yields the desired 2-bromo-1,4-difluorobenzene isomer. A patented process describes the preparation of 2,4-difluoro bromo benzene by brominating m-difluorobenzene, which can be adapted for the desired isomer from the correct starting material. google.com

The generation of the terminal alkyne on the difluorobenzene core is most effectively achieved using a Sonogashira cross-coupling reaction. wikipedia.org This reaction creates a carbon-carbon bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper complexes. wikipedia.org

In a typical procedure for synthesizing this compound, the precursor 2-bromo-1,4-difluorobenzene is coupled with a protected alkyne to prevent self-coupling side reactions. wikipedia.org A frequently used protected alkyne is trimethylsilylacetylene (B32187) (TMSA). The reaction is carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., an amine like triethylamine). soton.ac.uk

Following the successful coupling to form 2-((trimethylsilyl)ethynyl)-1,4-difluorobenzene, the trimethylsilyl (B98337) (TMS) protecting group is removed. This deprotection step is typically accomplished under mild basic conditions, such as treatment with potassium carbonate in methanol, to yield the final product, this compound. researchgate.net

Table 3: Typical Conditions for Sonogashira Coupling and Deprotection

| Step | Aryl Halide | Alkyne Source | Catalysts | Base / Reagent | Solvent |

| Coupling | 2-Bromo-1,4-difluorobenzene | Trimethylsilylacetylene | Pd(PPh₃)₄, CuI | Triethylamine (Et₃N) | THF |

| Deprotection | - | - | - | Potassium Carbonate (K₂CO₃) | Methanol |

Green Chemistry Principles in the Synthesis of Fluorinated Alkynes

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. primescholars.com The synthesis of fluorinated alkynes like this compound can be evaluated and optimized through this lens.

Table 4: Atom Economy Analysis of the Sonogashira Coupling Step

| Reactants | Formula | Molar Mass ( g/mol ) | Desired Product | Formula | Molar Mass ( g/mol ) | % Atom Economy* |

| 2-Bromo-1,4-difluorobenzene + Trimethylsilylacetylene | C₆H₃BrF₂ + C₅H₁₀Si | 192.99 + 98.22 | 2-((Trimethylsilyl)ethynyl)-1,4-difluorobenzene | C₁₁H₁₁F₂Si | 210.29 | 72.2% |

*Note: Calculation based on main reactants and product, excluding catalysts and base.

Other green chemistry considerations for this synthesis include:

Catalysis: The use of highly efficient palladium and copper catalysts, even at low loadings, is a key green feature, as it avoids the need for stoichiometric reagents. skpharmteco.com Developments in copper-free Sonogashira couplings are particularly advantageous as they eliminate the use of a potentially toxic copper co-catalyst. wikipedia.org

Solvent Reduction: Traditional organic solvents like THF and amines are often used. A greener approach involves minimizing their use or replacing them with more environmentally benign alternatives. Recent research has explored mechanochemical (ball-milling) Sonogashira couplings that proceed in the absence of bulk solvents, significantly improving the environmental profile of the reaction. rsc.orgrsc.org

Process Efficiency: Continuous-flow reactors offer a safer and more efficient alternative to batch processing for reactions involving hazardous intermediates, such as those that can be found in the synthesis of fluorinated precursors. researchgate.net

By focusing on catalytic efficiency, minimizing solvent use, and optimizing atom economy, the synthesis of this compound and other fluorinated alkynes can be aligned more closely with the principles of sustainable chemistry.

Chemical Reactivity and Reaction Mechanisms of 2 Ethynyl 1,4 Difluorobenzene

Reactivity of the Ethynyl (B1212043) Moiety in 2-Ethynyl-1,4-difluorobenzene

The carbon-carbon triple bond of the ethynyl group is the primary site of reactivity in this compound. This moiety is rich in pi-electrons, making it susceptible to a range of addition reactions and a valuable partner in cycloaddition chemistry.

The terminal alkyne of this compound is an ideal substrate for [3+2] cycloaddition reactions with azides, a cornerstone of "click chemistry." These reactions are known for their high efficiency, selectivity, and tolerance of a wide variety of functional groups, leading to the formation of stable 1,2,3-triazole rings. sigmaaldrich.comsigmaaldrich.com

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, uniting terminal alkynes, such as this compound, with organic azides to exclusively form 1,4-disubstituted 1,2,3-triazoles. nih.govwikipedia.orgorganic-chemistry.org This reaction proceeds under mild conditions, often in aqueous solvents, and with a significant rate acceleration compared to the uncatalyzed thermal reaction. sigmaaldrich.comorganic-chemistry.org The catalytic cycle involves the formation of a copper(I) acetylide intermediate which then reacts with the azide (B81097). nih.gov The robustness and reliability of CuAAC have led to its widespread use in drug discovery, bioconjugation, and materials science. sigmaaldrich.comnih.govmdpi.com

Table 1: Overview of Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC)

| Feature | Description |

| Reactants | This compound (terminal alkyne), Organic Azide (R-N₃) |

| Catalyst | Copper(I) source, e.g., CuI, CuSO₄/sodium ascorbate, [Cu(CH₃CN)₄]PF₆. sigmaaldrich.commdpi.com |

| Product | 1-(2,5-difluorophenyl)-4-(R)-1H-1,2,3-triazole |

| Regioselectivity | Exclusively 1,4-disubstituted triazole. nih.govorganic-chemistry.org |

| Key Advantages | High yields, mild reaction conditions, wide functional group tolerance, stereospecificity. sigmaaldrich.comorganic-chemistry.org |

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a metal-free alternative to CuAAC. magtech.com.cn The driving force for this reaction is the high ring strain of a cyclic alkyne, typically a cyclooctyne (B158145) derivative. magtech.com.cnresearchgate.net While this compound itself is not strained, it could theoretically react with a strained azide. However, the more common application of SPAAC involves the reaction of a strained alkyne with a simple organic azide. researchgate.netnih.gov The reaction proceeds without the need for a toxic metal catalyst, making it highly suitable for applications in living systems. magtech.com.cnresearchgate.net The reactivity of the cycloalkyne can be tuned by introducing fluorine atoms or other substituents to the ring, which can enhance the reaction rate. researchgate.netresearchgate.netnih.gov

Table 2: Characteristics of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

| Feature | Description |

| Reactants | A strained cyclic alkyne (e.g., DIFO, BARAC) and an organic azide. magtech.com.cnnih.govnih.gov |

| Catalyst | None (metal-free). researchgate.net |

| Product | A triazole formed from the coupling of the alkyne and azide. |

| Key Advantages | Bioorthogonal (compatible with living systems), no catalyst required, fast reaction kinetics. magtech.com.cnresearchgate.net |

| Relevance | While this compound is not a strained alkyne, the principles of SPAAC are crucial in the broader context of click chemistry. |

The pi-systems of the alkyne in this compound can be attacked by both electrophiles and nucleophiles. The electron-withdrawing nature of the difluorophenyl ring influences the electron density of the triple bond, affecting the regioselectivity of these additions.

Electrophilic Addition : In reactions with electrophiles (e.g., HBr, Br₂), the initial attack occurs on the alkyne to form a carbocation intermediate. For conjugated systems, this can lead to a mixture of 1,2- and 1,4-addition products. libretexts.orgopenstax.org The formation of an allylic carbocation, stabilized by resonance, is a key feature of additions to conjugated dienes and can be analogously considered for the conjugated system in aryl alkynes. openstax.orglibretexts.org The regioselectivity is governed by the formation of the most stable carbocation intermediate (Markovnikov's rule). openstax.orglibretexts.org

Nucleophilic Addition : The triple bond can also undergo nucleophilic attack, particularly when activated by the electron-withdrawing difluorophenyl group. This is common in conjugate addition reactions where a nucleophile adds to the β-carbon of an α,β-unsaturated system. wikipedia.org While a simple alkyne is not an α,β-unsaturated carbonyl, the polarization induced by the aromatic ring can facilitate such additions. The reaction typically proceeds via an initial attack of the nucleophile on one of the alkyne carbons, followed by protonation. wikipedia.orgyoutube.com

The triple bond of the ethynyl group can be cleaved under strong oxidizing conditions (e.g., ozonolysis, permanganate (B83412) oxidation). This reaction typically breaks the C≡C bond to form carboxylic acids. For this compound, oxidative cleavage would be expected to yield 2,5-difluorobenzoic acid. This transformation is a useful synthetic tool for converting an alkyne into a carboxylic acid functional group.

[3+2] Cycloaddition Reactions (Click Chemistry) for Triazole Formation

Reactivity of the Difluorobenzene Core

The 1,4-difluorobenzene (B165170) ring in this compound is an electron-deficient aromatic system due to the high electronegativity of the two fluorine atoms. This electronic character significantly influences its reactivity, particularly in substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) : The electron-deficient nature of the ring makes it susceptible to nucleophilic aromatic substitution, especially at the carbon atoms bearing the fluorine atoms. Strong nucleophiles can displace one of the fluoride (B91410) ions, which are good leaving groups. The presence of the electron-withdrawing ethynyl group further activates the ring towards this type of reaction.

Electrophilic Aromatic Substitution (SEAr) : Conversely, the difluorobenzene core is deactivated towards electrophilic aromatic substitution. The fluorine atoms and the ethynyl group both withdraw electron density from the ring, making it less attractive to electrophiles. Reactions like nitration, halogenation, or Friedel-Crafts alkylation would require harsh conditions and are generally expected to proceed slowly, if at all.

Protonation : Studies on 1,4-difluorobenzene have shown that it can be protonated to form C₆H₅F₂⁺, which can act as a proton-transfer reagent. researchgate.net This indicates the benzene (B151609) core can interact with strong acids.

Nucleophilic Aromatic Substitution (SNAr) Reactions on Difluorobenzene Derivatives

Nucleophilic aromatic substitution (SNAr) is a critical class of reactions for aryl fluorides, particularly those activated by electron-withdrawing groups. The reaction typically proceeds via a two-step addition-elimination mechanism. In this pathway, a nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group (in this case, fluorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored.

In derivatives of 1,4-difluorobenzene, the regioselectivity of nucleophilic attack is determined by the electronic and steric influence of other substituents on the ring. For this compound, nucleophilic attack can theoretically occur at either C1 or C4, the two carbons bearing fluorine atoms. The ethynyl group at the C2 position influences the electron density and accessibility of these two sites.

The strong inductive effect of the fluorine atoms deactivates the entire ring, but the positions ortho and para to them are the most activated towards nucleophilic attack. The stability of the intermediate Meisenheimer complex is the deciding factor for regioselectivity. Attack at C1 would place the negative charge of the intermediate in proximity to the ethynyl group at C2, while attack at C4 would place it further away. The relative stability of these two potential intermediates, governed by the electronic effect (inductive vs. resonance) of the ethynyl group and steric hindrance, will dictate the preferred site of substitution. Generally, the substitution pattern is highly dependent on the specific nucleophile and reaction conditions employed.

The presence of fluorine atoms is crucial for the feasibility of SNAr reactions on the benzene ring. Despite the carbon-fluorine bond being the strongest single bond to carbon, fluorine is an excellent leaving group in the context of SNAr. This apparent contradiction is resolved by the reaction mechanism.

The rate-determining step of the SNAr reaction is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer complex. google.com Fluorine's powerful inductive electron-withdrawing effect makes the aromatic ring highly electrophilic and thus accelerates this slow step. google.com While the C-F bond is strong, its cleavage occurs in the fast, second step of the reaction, which involves the re-aromatization of the ring. This re-aromatization provides a significant thermodynamic driving force that overcomes the high bond energy of the C-F bond. Consequently, the reactivity of aryl halides in SNAr reactions often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. acs.org

Cross-Coupling Reactions beyond Sonogashira

While the terminal alkyne of this compound is a prime candidate for Sonogashira coupling, the C-F bonds (or C-Br/C-I bonds if the compound is further halogenated) can participate in other important palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck couplings. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon bonds.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. This compound can be utilized as a building block in such reactions, particularly in the synthesis of complex molecules for the pharmaceutical industry. For instance, it has been identified as a reactant in the synthesis of metabotropic glutamate (B1630785) receptor 5 (mGluR5) modulators. In these synthetic routes, the fluorinated aryl core is coupled with various aryl or heteroaryl boronic acids or their esters to construct biaryl scaffolds.

Below is a table representing typical conditions for a Suzuki-Miyaura reaction involving a fluorinated aryl halide.

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| This compound Derivative (e.g., Aryl Halide) | Arylboronic Acid | Pd(OAc)2 / SPhos | K3PO4 | Dioxane/H2O | Substituted Biaryl Ethyne |

The Heck reaction couples an aryl or vinyl halide with an alkene to form a substituted alkene, also under palladium catalysis. This reaction can be performed in an intramolecular fashion to construct carbocyclic and heterocyclic ring systems, a powerful strategy in the synthesis of complex organic molecules. Derivatives of this compound, containing a tethered alkene, are potential substrates for intramolecular Heck reactions to generate fluorinated heterocycles.

While direct examples of Heck reactions on this compound are not prevalent in the literature, related transformations highlight the synthetic potential. For example, the closely related compound 1-ethynyl-3,5-difluorobenzene (B118628) undergoes a photocatalyzed intramolecular cyclization with aromatic aldehydes to form indanones, demonstrating the capacity of the ethynyl-difluorobenzene motif to participate in ring-forming reactions.

The following table details the conditions for this related intramolecular cyclization.

| Alkyne Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1-Ethynyl-3,5-difluorobenzene | Benzaldehyde | TBPDT, K2HPO4, 365 nm light | 5,7-Difluoro-3-phenyl-2,3-dihydro-1H-inden-1-one | 75% |

Mechanisms of Key Reactions Involving this compound

Understanding the mechanisms of these reactions is key to predicting their outcomes and optimizing conditions.

SNAr Mechanism: As previously described, the reaction proceeds via an addition-elimination pathway.

Addition: A nucleophile attacks the carbon atom bonded to a fluorine atom. The strong inductive effect of both fluorine atoms makes this carbon highly electrophilic. This attack breaks the aromaticity and forms a negatively charged Meisenheimer complex, which is stabilized by resonance and by the electron-withdrawing fluorine and ethynyl groups.

Elimination: The complex rapidly expels the fluoride ion as a leaving group, restoring the aromatic π-system and forming the final substituted product.

Suzuki-Miyaura Catalytic Cycle: This reaction operates through a well-established catalytic cycle involving a palladium catalyst.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of a halogenated this compound derivative, forming a Pd(II) complex.

Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst, which re-enters the cycle.

Heck Reaction Catalytic Cycle: The mechanism of the Heck reaction also involves a palladium catalyst.

Oxidative Addition: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition into the aryl-halide bond, creating an arylpalladium(II) halide complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and then inserts into the palladium-aryl bond. This key step forms the new carbon-carbon bond and a σ-alkylpalladium(II) intermediate.

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and the final substituted alkene product.

Reductive Elimination: The palladium-hydride species eliminates H-X in the presence of a base, regenerating the Pd(0) catalyst. In intramolecular Heck reactions, the migratory insertion step results in the formation of a new ring.

Computational Studies on Reaction Pathways and Transition States

While dedicated computational studies specifically targeting this compound are not extensively documented in publicly available literature, a wealth of theoretical research on related fluorinated and substituted phenylacetylenes allows for the extrapolation of its likely reactive behavior. Density Functional Theory (DFT) is a primary tool for these investigations, offering insights into the mechanisms of reactions such as cycloadditions and cross-coupling reactions.

Cycloaddition Reactions:

The ethynyl group of this compound makes it a competent dienophile or dipolarophile in cycloaddition reactions. Theoretical studies on similar systems, such as the [3+2] cycloaddition of substituted acetylenes with azides or nitrones, reveal the influence of substituents on the reaction's energetics and regioselectivity. For this compound, the electron-withdrawing fluorine atoms are expected to lower the energy of the alkyne's LUMO (Lowest Unoccupied Molecular Orbital), enhancing its reactivity towards electron-rich dienes and dipoles in normal-electron-demand cycloadditions.

Computational models of these reactions typically identify a concerted, though often asynchronous, transition state. The asynchronicity arises from the electronic asymmetry of the reactants. In a hypothetical [3+2] cycloaddition with an azide, for instance, DFT calculations would likely predict a transition state where the formation of one new carbon-nitrogen bond is more advanced than the other. The regioselectivity of such a reaction would also be a key outcome of computational analysis, determining which of the two possible constitutional isomers is favored. Studies on other functionalized acetylenes have shown that both the electronic nature and the steric bulk of the substituents play a crucial role in dictating the preferred regioisomer. mdpi.com

In the context of Diels-Alder [4+2] cycloadditions, the fluorine substituents are anticipated to influence the reaction's feasibility and stereoselectivity. While the primary interaction is between the diene's HOMO (Highest Occupied Molecular Orbital) and the dienophile's LUMO, secondary orbital interactions can stabilize the endo transition state over the exo. DFT calculations can quantify the activation energies for both pathways, providing a theoretical prediction of the major product. For fluorinated alkenes, it has been noted that they can participate in stepwise [2+2] cycloadditions in addition to the concerted [4+2] pathway, a possibility that would require careful computational exploration for this compound. acs.org

Sonogashira Cross-Coupling Reactions:

The Sonogashira reaction is a fundamental method for forming carbon-carbon bonds between sp² and sp hybridized carbons, and this compound is a potential substrate. Computational studies, often employing DFT, have been instrumental in elucidating the complex catalytic cycle of this reaction. researchgate.netresearchgate.net The generally accepted mechanism involves several key steps:

Oxidative Addition: The aryl halide adds to the palladium(0) catalyst.

Transmetalation: The acetylide, formed from the terminal alkyne and a copper(I) co-catalyst, is transferred to the palladium center.

Reductive Elimination: The coupled product is eliminated, regenerating the palladium(0) catalyst.

Theoretical models of the Sonogashira reaction with substrates analogous to this compound would focus on the energetics of each step. The activation barrier of the oxidative addition is often found to be the rate-determining step. researchgate.net The electronic properties of the aryl halide significantly impact this barrier. For the coupling of an aryl halide with this compound, the acidity of the acetylenic proton, enhanced by the fluorinated ring, would facilitate the formation of the copper acetylide intermediate.

Computational studies can also explore variations in the mechanism, such as copper-free pathways or the role of the base and solvent. The transition states for each elementary step can be located and their geometries and energies calculated, providing a detailed map of the reaction's potential energy surface.

Below is a hypothetical data table illustrating the kind of information that would be generated from a DFT study on the [3+2] cycloaddition of this compound with a generic azide (N₃R).

| Reaction Pathway | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Key Transition State Bond Distances (Å) |

| Regioisomer 1 | 15.2 | -35.8 | C(alkyne)-N1 = 2.15, C(alkyne)-N3 = 2.30 |

| Regioisomer 2 | 16.5 | -34.1 | C(alkyne)-N1 = 2.25, C(alkyne)-N3 = 2.20 |

Note: This data is illustrative and not based on actual experimental or computational results for this specific reaction.

Kinetic and Thermodynamic Considerations

Kinetic Control vs. Thermodynamic Control:

In many reactions, multiple products are possible. The product that forms fastest (i.e., has the lowest activation energy) is the kinetically controlled product. The most stable product (i.e., the one with the lowest Gibbs free energy) is the thermodynamically controlled product. At lower temperatures, reactions are often under kinetic control, while at higher temperatures, where reactions can become reversible, the thermodynamically favored product tends to dominate.

For cycloaddition reactions of this compound, computational studies can predict whether kinetic or thermodynamic control will prevail under certain conditions by calculating the energy profiles for all possible pathways. For instance, two different regioisomers or stereoisomers may be formed through transition states of varying energies, leading to different product stabilities.

Influence of Fluorine Substituents:

The fluorine atoms on the benzene ring have a significant impact on both the kinetics and thermodynamics of reactions involving this compound.

Kinetics: The strong electron-withdrawing inductive effect of fluorine can influence the rates of various reactions. In electrophilic aromatic substitution, for example, the difluorinated ring would be deactivated, leading to slower reaction rates compared to unsubstituted benzene. In cycloaddition reactions, as mentioned, the electron-withdrawing nature of the fluorinated ring can accelerate the reaction by lowering the LUMO energy of the alkyne.

A hypothetical thermodynamic and kinetic data table for a reaction of this compound is presented below. This illustrates the type of data that would be sought from computational models.

| Parameter | Value |

| Activation Enthalpy (ΔH‡) | 18.5 kcal/mol |

| Activation Entropy (ΔS‡) | -25.0 cal/mol·K |

| Activation Free Energy (ΔG‡ at 298 K) | 25.9 kcal/mol |

| Reaction Enthalpy (ΔH) | -42.3 kcal/mol |

| Reaction Entropy (ΔS) | -30.5 cal/mol·K |

| Reaction Free Energy (ΔG at 298 K) | -51.4 kcal/mol |

Note: This data is illustrative and not based on actual experimental or computational results for a specific reaction of this compound.

Advanced Spectroscopic Characterization of 2 Ethynyl 1,4 Difluorobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structure of 2-ethynyl-1,4-difluorobenzene by probing the local magnetic environments of its hydrogen (¹H), carbon-¹³ (¹³C), and fluorine-¹⁹ (¹⁹F) nuclei.

The ¹H NMR spectrum of this compound is characterized by distinct signals for the aromatic and acetylenic protons. The aromatic region typically displays complex multiplets due to spin-spin coupling between the protons themselves (ortho, meta, and para) and through-space or through-bond coupling to the fluorine atoms.

The three aromatic protons are expected to resonate in the range of δ 7.0–7.5 ppm. The proton situated between the two fluorine atoms would likely appear at the highest chemical shift due to the cumulative electron-withdrawing effect of the adjacent fluorine atoms. The coupling patterns are complex, showing both proton-proton (³JHH) and proton-fluorine (JHF) coupling constants.

The acetylenic proton (≡C-H) typically appears as a sharp singlet in the region of δ 3.0–3.5 ppm. Its exact chemical shift is influenced by the electronic effects of the difluorophenyl group.

In deuterated samples, where the acetylenic proton is replaced by deuterium (B1214612) (²H), the corresponding signal in the ¹H NMR spectrum would disappear. This isotopic substitution is a definitive method for assigning the acetylenic proton resonance. Furthermore, selective deuteration of the aromatic ring could be employed to simplify the complex coupling patterns in the aromatic region, allowing for a more straightforward analysis of the remaining proton signals and their coupling constants.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| Aromatic CH | 7.0 - 7.5 | m (complex) | JHH, JHF |

| Acetylenic ≡C-H | 3.0 - 3.5 | s | N/A |

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. The spectrum is notable for the large coupling constants between the fluorine atoms and the carbon atoms of the aromatic ring.

The carbons directly bonded to fluorine (C-F) are expected to appear as doublets with a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz. These signals would be found in the downfield region of the aromatic spectrum, typically between δ 155 and 165 ppm. The other aromatic carbons will also exhibit coupling to the fluorine atoms, with smaller two-bond (²JCF) and three-bond (³JCF) coupling constants, leading to further splitting of their signals.

The alkyne carbons (C≡C) have characteristic chemical shifts. The carbon attached to the aromatic ring (Ar-C≡) is expected to resonate around δ 90-95 ppm, while the terminal alkyne carbon (≡C-H) typically appears around δ 75-80 ppm. These shifts can be influenced by the electron-withdrawing nature of the difluorinated ring.

Table 2: Predicted ¹³C NMR Chemical Shifts and Key Coupling Constants for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| Aromatic C-F | 155 - 165 | d | ¹JCF ≈ 240-250 |

| Aromatic C-H / C-C≡ | 110 - 135 | m | JCF |

| Alkyne Ar-C≡ | 90 - 95 | t | |

| Alkyne ≡C-H | 75 - 80 | d |

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are in chemically distinct environments, which should give rise to two separate signals. However, due to the para-substitution pattern, they are chemically equivalent, leading to a single resonance in the proton-decoupled ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic nature of the ethynyl (B1212043) substituent. For comparison, the ¹⁹F chemical shift of 1,4-difluorobenzene (B165170) is approximately -106.0 ppm relative to CFCl₃ colorado.edu. The introduction of the ethynyl group is expected to cause a shift from this value.

In the proton-coupled ¹⁹F NMR spectrum, this signal would appear as a multiplet due to coupling with the aromatic protons. The magnitude of these couplings (JHF) provides valuable information about the spatial relationship between the fluorine atoms and the protons on the ring.

Infrared (IR) and Raman Spectroscopy

The vibrational spectra of this compound are dominated by modes associated with the terminal alkyne and the difluorinated aromatic ring.

Ethynyl Group Vibrations:

≡C-H Stretch: A sharp and intense absorption band is expected in the IR spectrum around 3300 cm⁻¹, characteristic of the stretching vibration of the acetylenic C-H bond.

C≡C Stretch: The carbon-carbon triple bond stretch gives rise to a band of weak to medium intensity in the region of 2100-2140 cm⁻¹ in the IR spectrum. This vibration is often more intense in the Raman spectrum.

Aromatic Ring Modes:

C-H Stretching: Aromatic C-H stretching vibrations typically occur in the region of 3000-3100 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring produce a series of bands in the 1400-1600 cm⁻¹ region.

C-F Stretching: Strong absorption bands corresponding to the C-F stretching vibrations are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹.

Ring Bending Modes: Out-of-plane (oop) C-H bending vibrations appear in the 700-900 cm⁻¹ region and are indicative of the substitution pattern on the benzene (B151609) ring.

The key functional groups in this compound, the terminal alkyne and the difluorobenzene moiety, give rise to highly characteristic bands in the IR spectrum, allowing for straightforward identification.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Terminal Alkyne | ≡C-H Stretch | ~3300 | Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2100 - 2140 | Weak to Medium |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium |

| Aromatic Ring | C=C Stretch | 1400 - 1600 | Medium to Strong |

| Fluoroaromatic | C-F Stretch | 1100 - 1300 | Strong |

The combination of these spectroscopic techniques provides a comprehensive and unambiguous characterization of the molecular structure of this compound.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ionized molecules. This allows for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-resolution mass spectrometry is crucial for the unambiguous confirmation of a compound's molecular formula by providing highly accurate mass measurements. For this compound (C8H4F2), the theoretical exact mass can be calculated. An experimental HRMS measurement would need to match this theoretical value to a high degree of accuracy (typically within a few parts per million) to confirm the elemental composition. However, no published HRMS data specifically for this compound was found.

Table 1: Theoretical Mass Data for this compound

| Molecular Formula | Isotope | Theoretical Exact Mass (Da) |

|---|---|---|

| C8H4F2 | [M] | 138.0281 |

| [M+H]+ | 139.0359 | |

| [M+Na]+ | 161.0178 | |

| [M+K]+ | 176.9918 |

Note: This table represents calculated theoretical values, not experimental data.

Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) MS

ESI and MALDI-TOF are soft ionization techniques that are particularly useful for analyzing molecules with minimal fragmentation. ESI is well-suited for polar molecules and can be readily coupled to liquid chromatography. MALDI-TOF is often used for less soluble or larger molecules. While these techniques would be applicable to the study of this compound, no specific experimental ESI or MALDI-TOF spectra for this compound are available in the searched literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

Photophysical Properties in Solution and Solid State

The photophysical properties, such as absorption and emission maxima, quantum yields, and excited-state lifetimes, are critical for understanding the behavior of a fluorophore in different environments. For this compound, these properties would be influenced by the electronic nature of the difluorinated benzene ring and the ethynyl substituent. Data on the specific photophysical properties in either solution or the solid state for this compound could not be located.

Aggregation-Induced Emission (AIE) Phenomena in Ethynyl Arenes

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This effect is often observed in molecules with rotatable groups, such as the phenyl and ethynyl groups in ethynyl arenes. While many ethynyl arenes are known to exhibit AIE, it is not possible to confirm this property for this compound without experimental evidence.

Influence of Fluorine and Ethynyl Groups on Electronic Transitions

The electronic transitions of an aromatic system are significantly affected by the presence of substituents. The ethynyl group typically extends the π-conjugation of the benzene ring, leading to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra. Fluorine atoms, being highly electronegative, can influence the electronic properties through both inductive (-I) and mesomeric (+M) effects. These effects can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby affecting the wavelengths of electronic transitions. A detailed analysis of these influences for this compound would require spectroscopic data that is currently unavailable.

Table 2: Mentioned Compounds

| Compound Name |

|---|

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the detailed elucidation of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the physical and chemical properties of a compound.

Despite a thorough search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), no experimental X-ray crystallographic data for this compound could be located. Consequently, detailed information regarding its crystal system, space group, unit cell dimensions, and specific atomic coordinates in the solid state is not available at present.

The absence of a published crystal structure for this compound means that its solid-state packing, intermolecular forces, and precise molecular geometry in the crystalline form have not been experimentally determined. Such data would be invaluable for computational modeling, understanding its solid-state reactivity, and for the rational design of materials incorporating this fluorinated aromatic acetylene. Future crystallographic studies would be necessary to provide these critical structural insights.

Theoretical and Computational Studies on 2 Ethynyl 1,4 Difluorobenzene

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular motion and dynamics, offering insights into the behavior of 2-ethynyl-1,4-difluorobenzene in different environments (e.g., in a solvent). nih.govut.ac.ir

MD simulations can be used to investigate the vibrational, rotational, and translational motion of this compound. In a simulated environment, such as a box of solvent molecules, the trajectory of each atom is tracked over time. This allows for the analysis of how the molecule interacts with its surroundings and how its internal degrees of freedom behave.

Applications of 2 Ethynyl 1,4 Difluorobenzene in Advanced Materials Science

Polymer Chemistry and Advanced Polymeric Materials

The presence of two reactive ethynyl (B1212043) termini allows 2-Ethynyl-1,4-difluorobenzene to serve as a monomer in the synthesis of various polymeric materials. The fluorine substituents play a crucial role in determining the final properties of these polymers.

Synthesis of Fluorinated Poly(phenyleneethynylene)s and Other Conjugated Polymers

This compound is a key monomer for the synthesis of fluorinated poly(phenyleneethynylene)s (PPEs) and other conjugated polymers. These polymers are typically synthesized through transition-metal-catalyzed cross-coupling reactions. The Sonogashira-Hagihara cross-coupling is a prominent method used, reacting diethynyl monomers like this compound with diiodo- or dibromo-arenes in the presence of a palladium-copper catalyst system. core.ac.uk This reaction efficiently forms the alternating phenylene and ethynylene units that constitute the polymer backbone.

The introduction of fluorine atoms onto the phenyl rings of the polymer backbone significantly influences the polymer's solubility and electronic properties. core.ac.uk For instance, heavily fluorinated PPEs can exhibit selective solubility in fluorous solvents, which allows for facile purification of the polymer through fluorous biphase synthesis techniques. core.ac.uk Other polymerization methods, such as the Stille cross-coupling reaction, can also be employed to create fluorinated conjugated polymers, including poly(p-phenylenevinylene)s, by reacting aromatic bis-halides with appropriate organotin reagents. mdpi.com

Development of High-Performance Materials with Enhanced Thermal and Chemical Stability

The incorporation of this compound into polymer structures leads to materials with exceptional stability. Heavily fluorinated materials are well-regarded for their high thermal and chemical stability, as well as significant resistance to oxidation. core.ac.uk The strong carbon-fluorine bond and the inherent stability of the aromatic rings contribute to these robust properties. Polymers containing these fluorinated units can withstand harsh environmental conditions and high temperatures, making them suitable for demanding applications. Research on related alternating arene-perfluoroarene poly(phenylene ethynylenes) further supports the development of these thermally stable materials. nih.gov The resulting polymers often exhibit good thermal stability, which is a critical characteristic for materials used in electronics and aerospace. mdpi.com

Optoelectronic Properties of Polymeric Derivatives

Polymeric derivatives of this compound, particularly fluorinated PPEs, exhibit noteworthy optoelectronic properties. The rigid, conjugated backbone imparted by the phenylene and ethynylene units leads to materials that are often highly fluorescent. core.ac.uk The introduction of fluorine atoms can enhance the quantum yield of these materials in both solution and solid-state thin films. core.ac.uk

For example, studies on analogous heavily fluorinated PPEs show that their rigid structure results in sharp absorption and emission spectra with a small Stokes shift. core.ac.uk These polymers can achieve very high fluorescence quantum yields. The electronic properties, such as the HOMO and LUMO energy levels, can be tuned by the degree of fluorination and the specific structure of the polymer, which in turn affects the material's band gap. mdpi.com These tunable properties make them promising candidates for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

| Property | Value | Solvent/State | Reference |

|---|---|---|---|

| Fluorescence Quantum Yield | 0.95 | Perfluorodecalin (Solution) | core.ac.uk |

| Fluorescence Quantum Yield | 0.32 | Thin Film (Solid State) | core.ac.uk |

| Stokes Shift | 5-6 nm | Solution | core.ac.uk |

Molecular Machines and Rotors

Beyond polymer science, the rigid, linear geometry of the diethynylphenylene core makes it an ideal component for the construction of molecular-level machines, such as gyroscopes and rotors.

Design and Synthesis of Molecular Gyroscopes

Molecular gyroscopes are nanoscale devices consisting of a rotating element (rotator) housed within a stationary framework (stator). The 1,4-diethynylphenylene unit, as found in this compound, serves as an excellent rotator due to its rod-like shape and the rotational freedom around its long axis. nih.govresearchgate.net

The synthesis of these molecular gyroscopes typically involves a convergent approach where the diethynylphenylene core is coupled with large, bulky stator groups. nih.gov A common synthetic route is the Pd(0)-catalyzed Sonogashira coupling of this compound with halogenated, sterically demanding stator molecules, such as triptycenes or functionalized steroidal frameworks. nih.govnih.gov These bulky stators are designed to create sufficient free volume within the crystal lattice to allow the central phenylene unit to undergo rotation. nih.gov The design principles focus on creating a structure where the rotator is sterically shielded from its neighbors, minimizing intermolecular interactions that would hinder its motion.

Solid-State Dynamics and Rotational Behavior

A key area of research for these molecular machines is understanding their dynamic behavior in the solid state. The rotational motion of the central 1,4-diethynylphenylene unit can be studied using various analytical techniques, primarily variable-temperature solid-state NMR spectroscopy and X-ray crystallography. nih.govfigshare.com

These studies allow for the determination of the rotational frequencies and the energy barriers to rotation. For molecular rotors based on similar diethynyl frameworks, exceptionally fast rotational dynamics, with frequencies reaching the gigahertz (GHz) range at room temperature, have been observed. nih.govfigshare.com The difluorinated benzene (B151609) rings within the polymer backbone can also act as molecular rotors at elevated temperatures. researchgate.net The energy barriers for this rotation are often very low, sometimes less than 2 kcal/mol, which enables rapid motion even at cryogenic temperatures. nih.govfigshare.com The fluorine atoms on the rotator can influence the rotational potential and intermolecular interactions within the crystal packing, thereby tuning the dynamic properties of the molecular machine.

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Rotational Rate (Site 1) | 4.3 GHz (at room temp.) | Solid-State NMR | nih.gov |

| Activation Energy (Site 1) | 1.48 kcal·mol⁻¹ | Solid-State NMR | nih.gov |

| Rotational Rate (Site 2) | 0.8 GHz (at room temp.) | Solid-State NMR | nih.gov |

| Activation Energy (Site 2) | 2.75 kcal·mol⁻¹ | Solid-State NMR | nih.gov |

Electronic Materials and Devices

The unique electronic profile of this compound, characterized by the electron-withdrawing nature of its fluorine atoms and the π-conjugated system of the ethynyl-benzene core, makes it a valuable component in the development of sophisticated electronic materials.

Application in Organic Semiconductors

Organic semiconductors are foundational to technologies like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The performance of these devices is highly dependent on the chemical structure of the organic materials used. concordia.ca The incorporation of units like this compound into polymers can significantly alter their electrochemical and charge-transport properties. researchgate.net

For instance, the difluorobenzene moiety can be introduced into the backbone of poly(para-phenyleneethynylene) (PPE) polymers. This creates a conjugated polymer with dipolar units, which can lead to ferroelectric properties—the ability to maintain a remanent polarization in the solid state. Such materials are of interest for data storage devices, sensors, and other optoelectronic applications. researchgate.net The electron-deficient nature of the fluorinated ring influences the energy levels (HOMO/LUMO) of the resulting semiconductor, a critical factor in designing efficient OPVs and OLEDs. concordia.ca

Role in Single-Molecule Diodes and Related Architectures

The field of molecular electronics aims to use individual molecules as active electronic components. scitechdaily.comresearchgate.net A single-molecule diode, first proposed by Aviram and Ratner in 1974, is a foundational concept where a molecule facilitates the flow of current in one direction but not the other. researchgate.netnih.gov The design of such molecules often involves connecting electron-donating and electron-accepting units through a bridge. nih.gov

Molecules designed for these applications require a rigid, rod-like structure to effectively bridge the nanometer-scale gap between two electrodes. mycafe24.com The phenyl-ethynyl structure is a classic example of such a rigid molecular wire. The this compound unit provides this essential structural framework. Furthermore, the two fluorine atoms act as electron-withdrawing groups, making the phenyl ring an electron-deficient (acceptor-like) segment. In a modular synthetic strategy, this unit can be combined with an electron-rich (donor-like) segment to create a donor-acceptor (D–A) molecule, which is the basic architecture for a molecular rectifier. nih.gov The steric and electronic properties introduced by the fluorinated ethynyl unit are thus crucial for realizing the asymmetric current-voltage characteristics required for a single-molecule diode. nih.gov

Development of Advanced Materials with Unique Optical or Electrical Properties

The integration of this compound and its isomers into larger molecular systems is a key strategy for creating advanced materials with tailored optical and electrical functionalities. The presence of lateral fluorine atoms on the phenyl ring has a profound impact on the final properties of these materials.

In the context of liquid crystals, the inclusion of a 2,6-difluorophenyl acetylene unit provides exceptional nematic phase stability and leads to an increase in birefringence. nih.govmdpi.com Birefringence, the difference between the refractive indices for light polarized parallel and perpendicular to the director axis of the liquid crystal, is a critical parameter for display and photonic applications. mdpi.comresearchgate.net Materials incorporating these fluorinated tolane structures are promising for creating liquid crystal mixtures with medium to high birefringence. nih.gov

Furthermore, strategic modifications, such as the deuteration of alkyl chains on molecules containing a difluorophenyl ethynyl core, can significantly reduce absorption in the near-infrared (NIR) and medium-wavelength infrared (MWIR) regions. nih.gov This property is highly desirable for applications in optical communications and other NIR-based optical systems. nih.govmdpi.com The combination of high birefringence and low infrared absorption makes these materials particularly suited for advanced optical devices. nih.gov

Liquid Crystal Materials

Tolane-based liquid crystals, which feature a core structure containing one or more phenyl rings linked by carbon-carbon triple bonds, are known for their high birefringence. The incorporation of fluorine atoms, particularly through building blocks like this compound, is a well-established method to fine-tune their mesomorphic and optical properties for specific applications.

Design of Nematogenic Tolanes with Fluorinated Ethynyl Units

The synthesis of advanced liquid crystals often employs cross-coupling reactions, such as the Sonogashira coupling, to link different aromatic units. In this context, a fluorinated ethynyl benzene derivative serves as a key substrate. For example, research has demonstrated the synthesis of complex liquid crystals based on a 4-[(2,6-difluorophenyl)ethynyl]biphenyls core. nih.govmdpi.com This process involves coupling a difluorinated ethynyl benzene unit with other molecular fragments, such as a substituted biphenyl iodide, to construct the final tolane molecule. nih.gov

The lateral fluorine substitution is a critical design element. It helps to suppress the formation of undesirable smectic phases and enhances the stability of the nematic phase, which is the most widely used phase in display technology. mdpi.com This molecular engineering approach allows for the creation of strongly nematogenic tolanes that exhibit a stable nematic phase over a broad temperature range. nih.gov

Impact on Birefringence and Mesomorphic Properties

The introduction of a fluorinated ethynyl unit has a direct and significant impact on the key physical properties of liquid crystal materials. The carbon-carbon triple bond (ethynyl group) contributes to the linearity and π-conjugation of the molecule, which is a primary factor for achieving high birefringence. mdpi.com The fluorine atoms further enhance this effect.

Research on tolane-based liquid crystals demonstrates that lateral fluoro-substitution, specifically with a 2,6-difluorophenyl acetylene unit, offers a valuable combination of stable nematic phases and increased birefringence. nih.govmdpi.com This is because the fluorine atoms can influence molecular packing and electronic structure in a way that enhances the anisotropy of the molecule's polarizability.

The following table presents data for a series of benzoxazole-terminated mesogenic compounds containing a difluorophenyl ethynyl tolane moiety, illustrating the high birefringence (Δn) values achieved through this molecular design.

| Compound Name | Birefringence (Δn) |

| 2-[4-[2-[4-alkoxyphenyl]ethynyl]-2,6-difluoro-phenyl]-benzoxazole derivatives (nPEDFPBx) | 0.395–0.499 |

Data sourced from experimental measurements on a series of related compounds.

This combination of a wide nematic range and high birefringence makes materials derived from fluorinated ethynyl units highly desirable for applications requiring fast switching times and high contrast ratios, such as advanced liquid crystal displays (LCDs) and other photonic devices.

Applications of 2 Ethynyl 1,4 Difluorobenzene in Medicinal Chemistry and Chemical Biology

Building Block for Bioactive Molecules

As a foundational component, 2-Ethynyl-1,4-difluorobenzene serves as a starting point for constructing a wide array of biologically active compounds. smolecule.com Its rigid structure and specific functional groups allow chemists to introduce it into larger molecular frameworks to modulate their therapeutic properties.

A significant application of this compound is in the synthesis of targeted therapeutics, particularly in oncology. Researchers have successfully designed and synthesized a series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides that act as potent and selective Raf kinase inhibitors. nih.gov In this work, the 2-ethynyl-1,4-difluorophenyl moiety serves as a key structural element that connects to a hinge-binding scaffold, such as 1H-pyrazolo[3,4-b]pyridine, via the ethynyl (B1212043) linker. nih.gov This specific arrangement allows the molecule to effectively bind to the target enzyme.

These compounds have demonstrated low nanomolar IC50 values against the B-RafV600E mutant kinase, a common mutation in various human cancers like melanoma and colorectal cancer. nih.gov The synthesized inhibitors strongly suppress the proliferation of cancer cell lines harboring this mutation while showing significantly less activity against cells with wild-type B-Raf. nih.gov One promising compound from this series showed favorable pharmacokinetic properties and significant antitumor efficacy in a xenograft mouse model of human colorectal cancer, identifying it as a strong lead for further drug development. nih.gov

| Compound Class | Target | Key Structural Moiety | Reported Activity | Therapeutic Potential |

|---|---|---|---|---|

| N-(3-ethynyl-2,4-difluorophenyl)sulfonamides | B-RafV600E Kinase | 2-Ethynyl-1,4-difluorophenyl | Potent inhibition with low nanomolar IC50 values; selective suppression of B-RafV600E mutated cancer cell proliferation. nih.gov | Anticancer therapy for melanoma, colorectal cancer, and other B-RafV600E-driven cancers. nih.gov |

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance a molecule's therapeutic profile. nih.govresearchgate.net The use of fluorinated building blocks like this compound is a dominant approach in this area of drug discovery. nih.gov The fluorine atoms on the benzene (B151609) ring can modulate several key properties of a drug molecule.

These modifications can include:

Metabolic Stability: The carbon-fluorine bond is stronger than a carbon-hydrogen bond, making the molecule more resistant to metabolic degradation by enzymes in the body, which can lead to a longer half-life.

Binding Affinity: Fluorine can alter the electronic properties of the aromatic ring and participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, with protein targets, potentially increasing the binding affinity and potency of the drug.

Lipophilicity: The introduction of fluorine atoms increases the lipophilicity (fat-solubility) of a molecule, which can affect its absorption, distribution, and ability to cross cell membranes. researchgate.net

Bioconjugation Techniques

Bioconjugation is the process of chemically linking two molecules, where at least one is a biomolecule such as a protein or nucleic acid. The ethynyl group of this compound is particularly well-suited for modern bioconjugation methods.

The terminal alkyne functionality makes this compound an ideal reagent for "click chemistry," a set of chemical reactions that are rapid, efficient, and highly specific. tcichemicals.com The most prominent of these is the Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC), which forms a stable triazole ring to link an alkyne-containing molecule with an azide-containing one. tcichemicals.com This reaction is known for its high yields and tolerance of a wide range of functional groups and solvents, including water. tcichemicals.com

An alternative that avoids the use of a potentially cytotoxic copper catalyst is the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). nih.gov In this method, a strained cycloalkyne reacts with an azide (B81097) without the need for a catalyst, making it highly suitable for applications in living cells and organisms. nih.gov

Due to these capabilities, this compound can be used as a chemical handle to label biomolecules. For instance, it can be incorporated into a small molecule that binds to a specific protein. An azide-functionalized reporter tag (like a fluorescent dye) can then be "clicked" onto the ethynyl group, allowing for visualization and tracking of the target protein within a complex biological system. nih.gov This methodology is central to chemical biology for studying the dynamics and function of biomolecules in their native environments. nih.gov

Fluorescent probes are molecules that can be used to detect and visualize specific biological molecules or processes within living cells with high sensitivity. nih.govsemanticscholar.org The design of these probes often involves combining a fluorophore (the light-emitting part) with a recognition group that specifically interacts with the target of interest. nih.gov

This compound can serve as a valuable component in the construction of such probes. Its ethynyl group provides a convenient point of attachment to connect to either a fluorophore or a targeting moiety using the click chemistry reactions described previously. nih.gov This modular approach allows for the rapid assembly of diverse libraries of fluorescent probes. tcichemicals.com For example, the difluorophenyl group could be part of a recognition element that binds to a specific enzyme, while the ethynyl group is used to attach a bright, photostable dye, enabling researchers to image the enzyme's activity in real-time. semanticscholar.org The development of small-molecule fluorescent probes is a critical area of research for diagnosing and understanding diseases at the molecular level. nih.govsemanticscholar.org

Agrochemical and Other Industrial Applications

Beyond pharmaceuticals, the structural motifs present in this compound are also valuable in other industries. There is potential for its use in designing advanced agrochemicals, such as pesticides and herbicides, where the inclusion of fluorine can enhance efficacy and stability. smolecule.com

Analytical Chemistry and Environmental Monitoring

Methodologies for Detection and Quantification of 2-Ethynyl-1,4-difluorobenzene

The detection and quantification of this compound rely on standard analytical techniques used for characterizing organic compounds. These methods are crucial for purity assessment, reaction monitoring, and potential trace analysis. Based on the analysis of structurally similar fluorinated aromatic compounds, the primary techniques include spectroscopic and chromatographic methods.

Spectroscopic Methods:

Spectroscopic techniques are essential for elucidating the molecular structure of this compound and confirming its identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are key techniques. ¹⁹F NMR is particularly useful for quantitative analysis, often employing an internal standard like 1,4-difluorobenzene (B165170) for accurate concentration determination. nih.gov The chemical shifts and coupling constants in both proton and fluorine spectra provide definitive information about the substitution pattern on the benzene (B151609) ring.

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The presence of the C≡C stretch from the ethynyl (B1212043) group and C-F stretches from the difluorobenzene ring would be prominent features in its IR spectrum.

Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS), this technique is vital for determining the compound's molecular weight and fragmentation pattern, which aids in its identification and purity verification.

Chromatographic Methods:

Chromatography is the standard approach for separating this compound from mixtures and for quantifying its purity.

Gas Chromatography (GC): GC is a primary method for assessing the purity of volatile compounds like this compound. When equipped with a suitable detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), it can provide quantitative data.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for purity validation and quantification. The choice of column and mobile phase would be optimized to achieve good separation of the compound from any impurities.

The following table summarizes the common analytical methodologies for the characterization of this compound.

| Methodology | Purpose | Key Information Provided |

| ¹⁹F NMR Spectroscopy | Structural Confirmation & Quantification | Chemical shifts and coupling constants for fluorine atoms; quantitative analysis with internal standards. nih.gov |

| ¹H NMR Spectroscopy | Structural Confirmation | Chemical shifts and coupling constants for hydrogen atoms, confirming substitution patterns. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification & Purity Analysis | Separation from volatile impurities, molecular weight verification, and structural information from fragmentation. |

| High-Performance Liquid Chromatography (HPLC) | Purity Validation & Quantification | Separation from non-volatile impurities and accurate quantification. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Detection of characteristic vibrations for ethynyl (C≡C) and carbon-fluorine (C-F) bonds. |

Potential Applications in Environmental Pollutant Detection